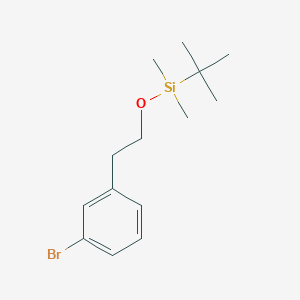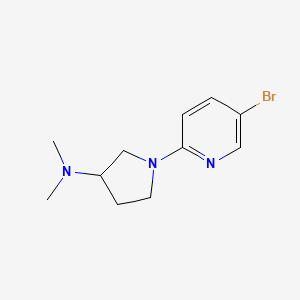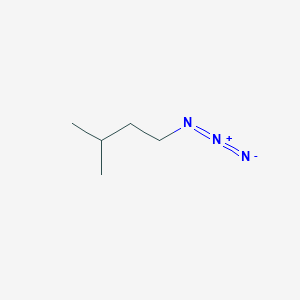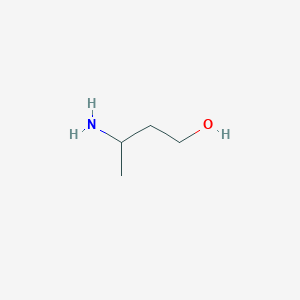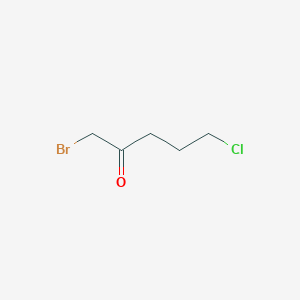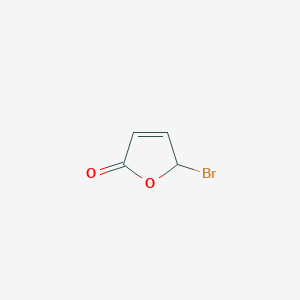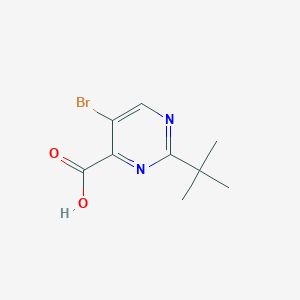![molecular formula C10H8O2S B1281232 2-(Benzo[b]thiophen-2-yl)acetic acid CAS No. 75894-07-4](/img/structure/B1281232.png)
2-(Benzo[b]thiophen-2-yl)acetic acid
Overview
Description
2-(Benzo[b]thiophen-2-yl)acetic acid (2-BTPA) is a novel organic acid that has been studied for its potential applications in various scientific fields such as biochemistry and physiology. 2-BTPA is a sulfur-containing compound that has two aromatic rings connected by an alkyl chain. It has been found to possess several chemical and biological properties which make it a promising molecule for research and development.
Scientific Research Applications
Reactivity and Substitution Reactions
Reactivity Analysis
The reactivity of the benzo[b]thiophen structure, particularly the 2- and 3-positions, has been studied. For instance, the positional order of reactivity in benzo[b]thiophen was found to be 3 > 2 > 6 > 5 > 4 > 7 (Amin & Taylor, 1978).
Nitration Reactions
Nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives leads to various substitution products, demonstrating the compound's versatility in chemical reactions (Cooper & Scrowston, 1971).
Synthesis and Chemical Transformations
Synthesis of Novel Compounds
2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles were synthesized, showcasing the potential for creating new molecules for various applications (Sabnis & Rangnekar, 1990).
Synthesis of Fluorescent Compounds
A new fluorescent compound, potentially useful for selective determination of Co2+, was synthesized using a derivative of benzo[b]thiophen (Li Rui-j, 2013).
Applications in Organic Chemistry
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate for synthesis of cognitive enhancers indicates pharmaceutical applications (Li et al., 2011).
Plant Growth Regulation
Derivatives like 4-methoxybenzo[b]thienyl-3-acetic acid showed significant plant growth enhancement, suggesting agricultural uses (Schuetz & Titus, 1967).
Photochemical Properties
Photochromic Properties
Certain derivatives possess thermally irreversible and fatigue-resistant photochromic properties, useful in material sciences (Uchida et al., 1990).
Dye-Sensitized Solar Cells
Novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells highlight potential in renewable energy technologies (Han et al., 2015).
Mechanism of Action
Target of Action
It is known that the compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Pharmacokinetics
The pharmacokinetic properties of 2-(Benzo[b]thiophen-2-yl)acetic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by various Log Po/w values, suggests it has good membrane permeability . These properties may impact the compound’s bioavailability.
Safety and Hazards
While specific safety and hazards information for 2-(Benzo[b]thiophen-2-yl)acetic acid is not available, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The compound has been identified as a suitable chemical platform to develop tighter mPGES-1 inhibitors . The most promising compound induced the cycle arrest in the G0/G1 phase at 24 h of exposure, suggesting an apoptosis/necrosis effect . This suggests potential future directions in both cancer therapy and inflammation therapy .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAWNQLNUJBOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509336 | |
| Record name | (1-Benzothiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75894-07-4 | |
| Record name | (1-Benzothiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
